N-Cyclohexyl-N-methylcyclohexanecarboxamide
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Overview
Description
N-Cyclohexyl-N-methylcyclohexanecarboxamide is an organic compound with the molecular formula C14H25NO It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with both a cyclohexyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-methylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with cyclohexylamine and formaldehyde. The reaction is carried out under high pressure and elevated temperatures to facilitate the formation of the desired product. For example, one method involves reacting 204.0g of cyclohexylamine with 185.5g of formaldehyde in a high-pressure reactor at 160°C, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexylmethylamine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Cyclohexyl-N-methylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used as a catalyst in polymerization reactions and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dicyclohexylmethylamine: Similar structure but lacks the carboxamide group.
Cyclohexanecarboxamide: Lacks the cyclohexyl and methyl substitutions on the amide nitrogen.
Cyclohexylamine: Contains only the cyclohexyl group without the carboxamide functionality.
Uniqueness
N-Cyclohexyl-N-methylcyclohexanecarboxamide is unique due to the presence of both cyclohexyl and methyl groups on the amide nitrogen, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
864462-70-4 |
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Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
N-cyclohexyl-N-methylcyclohexanecarboxamide |
InChI |
InChI=1S/C14H25NO/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h12-13H,2-11H2,1H3 |
InChI Key |
XRDCBWBJOSTZHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2CCCCC2 |
Origin of Product |
United States |
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